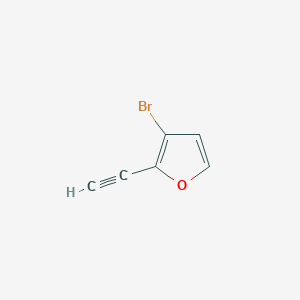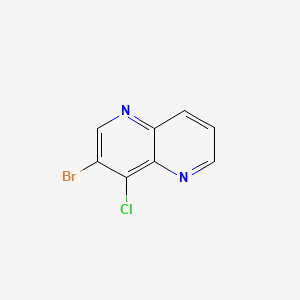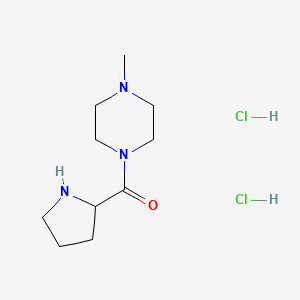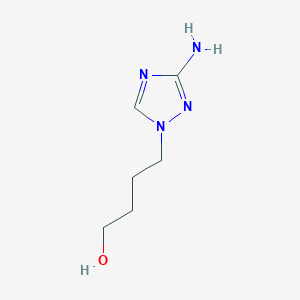
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol can be achieved through multiple pathways. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the triazole ring acting as a nucleophile and attacking the carbonyl group of butanal, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the amino group can lead to various substituted triazole derivatives.
科学研究应用
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. For example, the triazole ring can act as a competitive inhibitor of enzymes by binding to their active sites. This inhibition can disrupt normal enzymatic activity and lead to various biological effects.
相似化合物的比较
Similar Compounds
3-amino-1H-1,2,4-triazole: A related compound with similar structural features but lacking the butanol moiety.
4-(1H-1,2,4-triazol-1-yl)butan-1-ol: Similar to the target compound but without the amino group on the triazole ring.
Uniqueness
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol is unique due to the presence of both the amino group and the butanol moiety, which can confer distinct chemical and biological properties
属性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC 名称 |
4-(3-amino-1,2,4-triazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C6H12N4O/c7-6-8-5-10(9-6)3-1-2-4-11/h5,11H,1-4H2,(H2,7,9) |
InChI 键 |
GYVBWMSWJRQYCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=NN1CCCCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


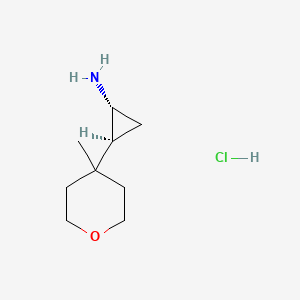

![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
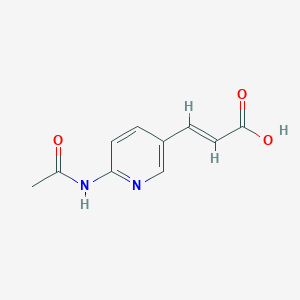

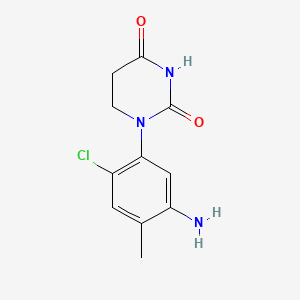
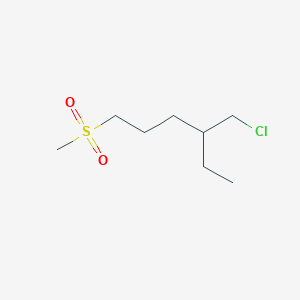

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
![4-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13490231.png)
